molecular formula C26H28N6O4 B12172094 N'~1~,N'~6~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide

N'~1~,N'~6~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide

Cat. No.: B12172094
M. Wt: 488.5 g/mol
InChI Key: VEIOHFLYELQMHX-UHFFFAOYSA-N
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Description

N’~1~,N’~6~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two indole moieties linked by a hexanedihydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~6~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide typically involves the condensation of 1-ethyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with hexanedihydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~6~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The indole moieties can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~,N’~6~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is unique due to its specific indole-based structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C26H28N6O4

Molecular Weight

488.5 g/mol

IUPAC Name

N,N'-bis[(1-ethyl-2-hydroxyindol-3-yl)imino]hexanediamide

InChI

InChI=1S/C26H28N6O4/c1-3-31-19-13-7-5-11-17(19)23(25(31)35)29-27-21(33)15-9-10-16-22(34)28-30-24-18-12-6-8-14-20(18)32(4-2)26(24)36/h5-8,11-14,35-36H,3-4,9-10,15-16H2,1-2H3

InChI Key

VEIOHFLYELQMHX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCCC(=O)N=NC3=C(N(C4=CC=CC=C43)CC)O

Origin of Product

United States

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